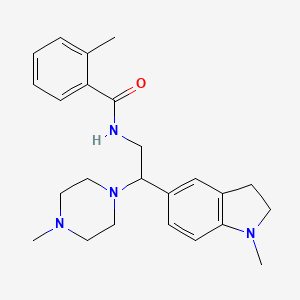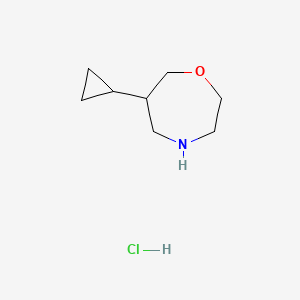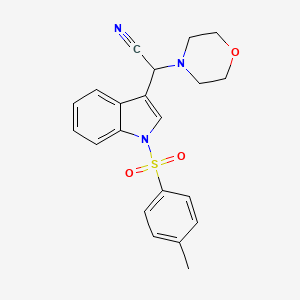
2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-morpholino-2-(1-tosyl-1H-indol-3-yl)acetonitrile” is a compound that has been incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine . It is used in the design and synthesis of new fluorophores .
Synthesis Analysis
The synthesis of indole derivatives, which includes “this compound”, has been a central theme in organic synthesis over the last century . These compounds are essential and efficient chemical precursors for generating biologically active structures .
Molecular Structure Analysis
The highest occupied molecular orbital (HOMO) of this compound is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units .
Chemical Reactions Analysis
Indole derivatives, such as “this compound”, are ideal precursors for the synthesis of active molecules . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
Physical And Chemical Properties Analysis
The optical, electrochemical, thermal, and morphological properties of “this compound” have been studied using various spectroscopic techniques . The compound exhibits high fluorescence quantum yield and good thermal stability .
Aplicaciones Científicas De Investigación
Photophysical Characterization
4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine was synthesized and subjected to X-ray structural analysis, revealing important insights into its structure, including the geometry of the N―N double bond and partial delocalization across the linear triazene moiety. The absorption and emission spectra of the compound were studied in detail, providing valuable data for photophysical characterization (Chin, Taylor et al., 2010).
Analytical Chemistry
A novel dispersive micro-solid-phase extraction technique was developed, combined with ultrahigh-performance liquid chromatography-high-resolution mass spectrometry for determining morpholine residues in citrus and apples. This method showcases the importance of morpholine in developing sophisticated analytical techniques for food safety and quality assurance (Chen, Dawei et al., 2015).
Synthesis of Antimicrobials
2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a derivative of morpholine, was synthesized and identified as a precursor for synthesizing potent antimicrobials. This compound underlines the significance of morpholine derivatives in the field of pharmaceuticals, particularly in developing treatments against microbial infections (Kumar, Y. C. S. et al., 2007).
Synthesis and Structural Analysis
4-Cyanomethyl-ortho-quinone tautomerism and the structure of the dienophile in Gates' morphine synthesis were studied. The structural and reactive properties of the intermediates in this synthesis process were analyzed, highlighting the role of morpholine derivatives in complex organic syntheses (Land, E. et al., 2003).
Development of Novel Synthetic Methods
A new one-pot synthetic method was developed to construct 3-substituted morpholine-2-one derivatives. This method is significant for synthetic organic chemists due to its simplicity and the versatility of the scaffold produced, demonstrating the role of morpholine in facilitating innovative synthetic strategies (Yellol, G. et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylindol-3-yl]-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-16-6-8-17(9-7-16)28(25,26)24-15-19(18-4-2-3-5-20(18)24)21(14-22)23-10-12-27-13-11-23/h2-9,15,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEWVNVBWARRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(C#N)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
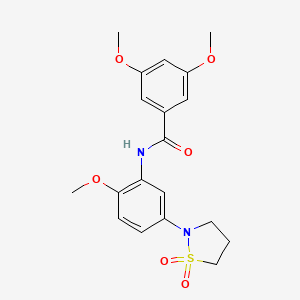

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643091.png)
![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide](/img/structure/B2643093.png)
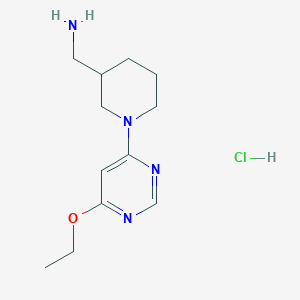

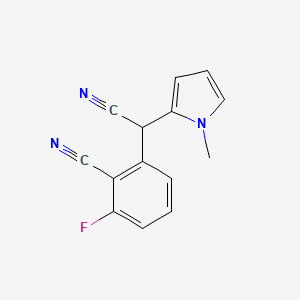
![N-(4-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2643098.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2643104.png)
